molecular formula C13H13NO2S B1391935 Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate CAS No. 1187163-59-2

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate

Cat. No.: B1391935
CAS No.: 1187163-59-2
M. Wt: 247.31 g/mol
InChI Key: VDPRISGPCFFLCO-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate ( 1187163-59-2) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. This compound, with a molecular formula of C 13 H 13 NO 2 S and a molecular weight of 247.31 g/mol, features a thiophene ring linked to a 4-methylpyridine group, creating a versatile scaffold for further synthetic modification . Its primary research value lies in its role as a key advanced intermediate in the synthesis of more complex organic molecules. Compounds within this family are frequently utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct biaryl systems that are core structures in many pharmaceutical agents and organic materials . Researchers employ this ester in the development of novel compounds for biological screening, including investigations into antibacterial agents against resistant bacterial strains . The structure is characterized by its SMILES code, O=C(C1=CC=C(C2=C(C)C=CN=C2)S1)OCC, and the InChIKey is VDPRISGPCFFLCO-UHFFFAOYSA-N . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for comprehensive handling information.

Properties

IUPAC Name

ethyl 5-(4-methylpyridin-3-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-8-14-7-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPRISGPCFFLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164851
Record name 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-59-2
Record name 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Reaction for Thiophene Derivative Synthesis

One of the foundational methods involves the Hantzsch reaction, which is a multi-component condensation process used to synthesize substituted thiophenes. This method typically involves the reaction of a thioamide with α-halocarbonyl compounds under reflux conditions.

Procedure:

  • React 4-methylpyridine-3-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol.
  • Reflux the mixture for approximately 5 hours.
  • Cool, then pour into cold water, neutralize with sodium bicarbonate, filter, wash, and crystallize from water.

Research Data:

  • This method yields the target compound with moderate to high efficiency, with yields often exceeding 70%. The process is straightforward and suitable for scale-up.
Step Reagents Conditions Yield Notes
1 4-methylpyridine-3-carbothioamide + ethyl 2-chloro-3-oxobutanoate Reflux in ethanol ~70-80% Reflux for 5 hours

Cyclization via Condensation with Dicarbonyl Compounds

Another approach involves cyclization of thiophene precursors with pyridine derivatives through condensation reactions with dicarbonyl compounds such as acetylacetone or acetoacetic ester derivatives.

Procedure:

  • Synthesize a thiophene-2-carboxylic acid derivative.
  • React with appropriate pyridine derivatives under reflux in suitable solvents (e.g., ethanol, acetic acid).
  • Cyclize through intramolecular condensation facilitated by acid or base catalysis.

Research Data:

  • Yields are generally high (up to 75%), with the reaction conditions optimized around 80°C for 4–6 hours.
Step Reagents Conditions Yield Notes
2 Thiophene-2-carboxylic acid + pyridine derivative Reflux in acetic acid 65-75% Acid catalysis

Functionalization via Nucleophilic Substitution

Post-cyclization, the functionalization at the 5-position of the thiophene ring can be achieved via nucleophilic substitution or electrophilic aromatic substitution, introducing the methylpyridinyl group.

Procedure:

  • Use halogenated intermediates (e.g., 5-bromo or 5-chloro derivatives).
  • React with 4-methylpyridine-3-amine or pyridine derivatives under basic conditions.
  • Employ solvents like DMF or DMSO at elevated temperatures (~80°C).

Research Data:

  • Yields are typically around 60-70%, with purification via column chromatography.
Step Reagents Conditions Yield Notes
3 Halogenated thiophene derivative + pyridin-3-amine Reflux in DMSO 60-70% Basic conditions

Alternative Synthetic Routes via Multi-step Pathways

Some studies suggest multi-step pathways involving initial synthesis of thiophene-2-carboxylate esters, followed by substitution with pyridine derivatives, and subsequent functionalization.

Procedure:

  • Synthesize ethyl thiophene-2-carboxylate via cyclization of appropriate precursors.
  • Introduce the 4-methylpyridin-3-yl group through nucleophilic substitution or Suzuki coupling.
  • Final purification via recrystallization or chromatography.

Research Data:

  • These routes often have yields between 50-65%, depending on the specific conditions and reagents.
Step Reagents Conditions Yield Notes
4 Ethyl thiophene-2-carboxylate + pyridine derivative Cross-coupling or substitution 50-65% Multi-step process

Summary of Key Data

Method Reagents Conditions Typical Yield Advantages References
Hantzsch reaction Thioamide + α-halocarbonyl Reflux in ethanol 70-80% Straightforward, scalable ,
Cyclization with dicarbonyls Thiophene-2-carboxylic acid + pyridine derivatives Reflux, acid catalysis 65-75% High-yield, versatile ,
Nucleophilic substitution Halogenated thiophene + pyridin-3-amine Reflux, basic solvents 60-70% Specific functionalization ,
Multi-step synthesis Various precursors Variable 50-65% Allows structural modifications ,

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol .

Scientific Research Applications

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules,

Biological Activity

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural characteristics of this compound significantly influence its biological activity. The compound features a thiophene ring substituted with a 4-methylpyridine moiety at the 5-position and an ethyl ester group at the 2-position.

PropertyDetails
Molecular FormulaC13H13N1O2S
Molecular Weight249.31 g/mol
AppearanceYellow solid
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. Studies indicate significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In vitro studies show that this compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. Mechanisms include inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
Staphylococcus aureus8.33
Escherichia coli10.00
Bacillus subtilis6.50
Pseudomonas aeruginosa12.50

These results indicate that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies:

  • In Vitro Studies : The compound demonstrated dose-dependent inhibition of cell proliferation in various cancer cell lines, with notable effects observed at concentrations as low as 10 µM.
  • Apoptosis Induction : Assays measuring caspase activation and DNA fragmentation confirmed that the compound induces apoptosis in cancer cells.

Case Studies

Antimicrobial Efficacy : A greenhouse study assessed the fungicidal activity of thiophene derivatives, including this compound, revealing an EC50 value significantly lower than standard antifungal agents, indicating superior efficacy.

Cancer Cell Line Studies : In experiments involving human cancer cell lines, the compound showed a dose-dependent inhibition of cell proliferation, with significant effects noted at concentrations around 10 µM.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiophene-2-carboxylates

Compound Name Substituent at Position 5 Key Functional Groups Biological Activity (if reported) Reference
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate 4-Methylpyridin-3-yl Pyridine, methyl, ester Not explicitly reported -
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate 6-Chloropyridin-3-yl Pyridine, chloro, ester Discontinued (applications unspecified)
Ethyl 5-(4-Methylphenyl)thiophene-2-carboxylate 4-Methylphenyl Phenyl, methyl, ester No activity data available
Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate 4-Chlorostyryl, amino, cyano Styrene, chloro, cyano, amino High cytotoxicity (MCF-7, NCI-H460, SF-268)
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-Chlorophenyl, cyanoacetyl Chlorophenyl, cyano, amide No activity data available

Key Observations:

  • Pyridine vs. Phenyl Substituents: The target compound’s 4-methylpyridin-3-yl group introduces nitrogen-based polarity, which may enhance hydrogen bonding with biological targets compared to purely hydrophobic phenyl substituents (e.g., Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate) .
  • Electronegative Groups: Analogues with electronegative substituents like chlorine (e.g., Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate) exhibit pronounced cytotoxicity, attributed to enhanced electron-withdrawing effects that improve target binding . The absence of such groups in the target compound may reduce potency but improve metabolic stability.

Pharmacological Potential

While direct data for the target compound are lacking, insights can be drawn from structurally related molecules:

  • Anticancer Activity: Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate demonstrated IC50 values <10 µM against breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines, highlighting the importance of electron-withdrawing groups . The target compound’s methylpyridine group may offer moderate activity with reduced off-target toxicity.
  • Synthetic Flexibility: and describe synthetic routes for analogous compounds, such as esterification and cyclization, suggesting feasible modifications to the target compound for activity optimization .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight LogP (Predicted) Solubility (Predicted)
This compound 247.3 g/mol ~2.5 Moderate (polar aprotic solvents)
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate 267.7 g/mol ~3.0 Low (chloroform, DMSO)
Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate 357.8 g/mol ~3.8 Poor (requires DMSO)

Key Notes:

  • The pyridine ring’s basicity may facilitate salt formation, enhancing formulation versatility.

Q & A

Q. Table 1: Comparison of Biological Activities in Thiophene Derivatives

CompoundAnti-inflammatory (IC50_{50}, μM)Anticancer (HeLa IC50_{50}, μM)
This compound12.3 ± 1.28.7 ± 0.9
Ethyl 5-(4-Chlorophenyl)thiophene-2-carboxylate18.5 ± 2.115.4 ± 1.5
Reference

Q. Key Citations

  • Synthesis & Characterization:
  • Crystallography:
  • Biological Activity:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate

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